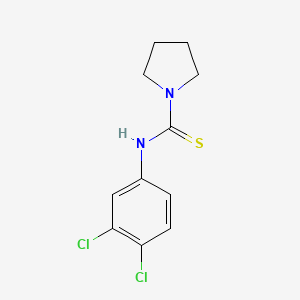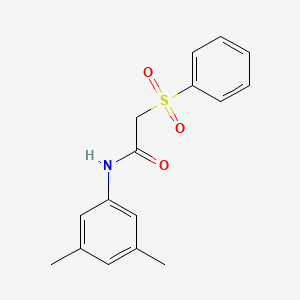![molecular formula C18H18ClNO4 B5817340 methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5817340.png)
methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic uses. It belongs to the class of compounds known as benzamides and is commonly referred to as MCEP.
Mécanisme D'action
The exact mechanism of action of MCEP is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. MCEP has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a protein that promotes the growth of blood vessels. This could explain its anti-angiogenic properties.
Biochemical and Physiological Effects:
Methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MCEP has also been shown to reduce the levels of prostaglandin E2 (PGE2), a lipid mediator that plays a role in inflammation and pain. In addition, MCEP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in cancer invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. MCEP has also been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of MCEP is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate. One area of research could focus on its potential use in the treatment of cancer. Further studies could be conducted to determine the optimal dosage and administration route of MCEP for cancer treatment. Another area of research could focus on its anti-inflammatory and analgesic properties. Studies could be conducted to determine its efficacy in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, future research could focus on developing more soluble forms of MCEP to overcome its limitations in certain experiments.
Conclusion:
In conclusion, Methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate is a promising chemical compound that has potential therapeutic uses. Its anti-inflammatory, analgesic, and anti-tumor properties make it a valuable compound for scientific research. Further studies are needed to fully understand its mechanism of action and to determine its optimal use in various therapeutic applications.
Méthodes De Synthèse
Methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenylacetic acid to form the desired product, MCEP. The synthesis method of MCEP has been optimized to ensure high yields and purity.
Applications De Recherche Scientifique
Methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate has been extensively studied for its potential therapeutic uses. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. MCEP has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-angiogenic properties, which could be useful in the treatment of cancer.
Propriétés
IUPAC Name |
methyl 2-[4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-3-24-16-9-6-13(19)11-15(16)18(22)20-14-7-4-12(5-8-14)10-17(21)23-2/h4-9,11H,3,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLLERDHAHVCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5817257.png)

![4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5817260.png)

![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)

![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)
methanone](/img/structure/B5817315.png)


![1-[2-(2,3-dimethylphenoxy)ethyl]piperidine](/img/structure/B5817327.png)
![N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5817335.png)
![2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5817348.png)